3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes difluoromethyl and methoxyphenyl groups, making it a valuable subject for various scientific studies.
Preparation Methods
One common method is the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorine-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The methoxyphenyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
3-[4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
- 4-(difluoromethyl)-3-methyl-5-nitro-2-pyridinylmethanol
- 3-(difluoromethyl)-4-hydrazinobenzenethiol
- Benzo[4,5]thieno[2,3-b]pyridine derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall properties. The unique combination of difluoromethyl and methoxyphenyl groups in this compound makes it particularly interesting for research and development.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c1-13-20-18(21(23)24)12-19(14-5-4-6-17(11-14)29-3)25-22(20)27(26-13)15-7-9-16(28-2)10-8-15/h4-12,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQZJAQVHLVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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